

# Unveiling Nitrosyl Fluoride: A Comparative Analysis of Experimental and Computed Properties

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## Compound of Interest

Compound Name: Nitrosyl fluoride

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A comprehensive guide for researchers, scientists, and drug development professionals validating the structural and electronic properties of **nitrosyl fluoride** (FNO) through a meticulous comparison of experimental data and computational predictions. This guide provides a side-by-side examination of key molecular parameters, details the experimental methodologies employed for their determination, and offers a visual representation of the validation workflow.

## Executive Summary

**Nitrosyl fluoride** (FNO) is a reactive, covalently bonded gas with significant interest in various chemical synthesis applications. Accurate characterization of its molecular properties is paramount for understanding its reactivity and for the development of robust computational models. This guide presents a critical evaluation of experimentally determined and theoretically computed properties of FNO, including bond lengths, bond angles, vibrational frequencies, and dipole moment. The presented data, sourced from peer-reviewed literature, highlights the synergy between experimental measurements and computational chemistry in elucidating molecular characteristics.

## Data Presentation: Experimental vs. Computed Properties

The following tables summarize the key experimental and a selection of computed properties of **nitrosyl fluoride**. This allows for a direct comparison and assessment of the accuracy of various computational methods.

Table 1: Molecular Geometry of **Nitrosyl Fluoride**

Parameter	Experimental Value	Computational Method	Computed Value
N-O Bond Length (Å)	1.136 ± 0.003[1][2]	MOPAC (PM7)	1.158
N-F Bond Length (Å)	1.512 ± 0.005[1][2]	MOPAC (PM7)	1.400
O-N-F Bond Angle (°)	110.1 ± 0.2[1][2]	MOPAC (PM7)	111.2

Table 2: Vibrational Frequencies of **Nitrosyl Fluoride** (cm<sup>-1</sup>)

Vibrational Mode	Experimental Value[3]
$\nu_1$ (N-O Stretch)	1844.03
$\nu_2$ (Bending)	521
$\nu_3$ (N-F Stretch)	765.85

Table 3: Electronic Properties of **Nitrosyl Fluoride**

Property	Experimental Value	Computational Method	Computed Value
Dipole Moment (Debye)	1.81 ± 0.02[1]	MOPAC (PM7)	1.81

## Experimental Protocols

The experimental values presented in this guide were obtained using well-established spectroscopic techniques. The following provides a brief overview of the methodologies.

## Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of molecules in the gas phase.[4][5] From these constants, precise molecular geometries, including bond lengths and bond angles, can be derived. The experimental setup typically involves introducing the gaseous sample into a waveguide or resonant cavity and irradiating it with microwaves of varying frequencies. The absorption of microwaves at specific frequencies corresponds to transitions between rotational energy levels. By analyzing the resulting spectrum, the moments of inertia and, subsequently, the molecular structure can be determined with high accuracy.[6][7]

## Infrared Spectroscopy

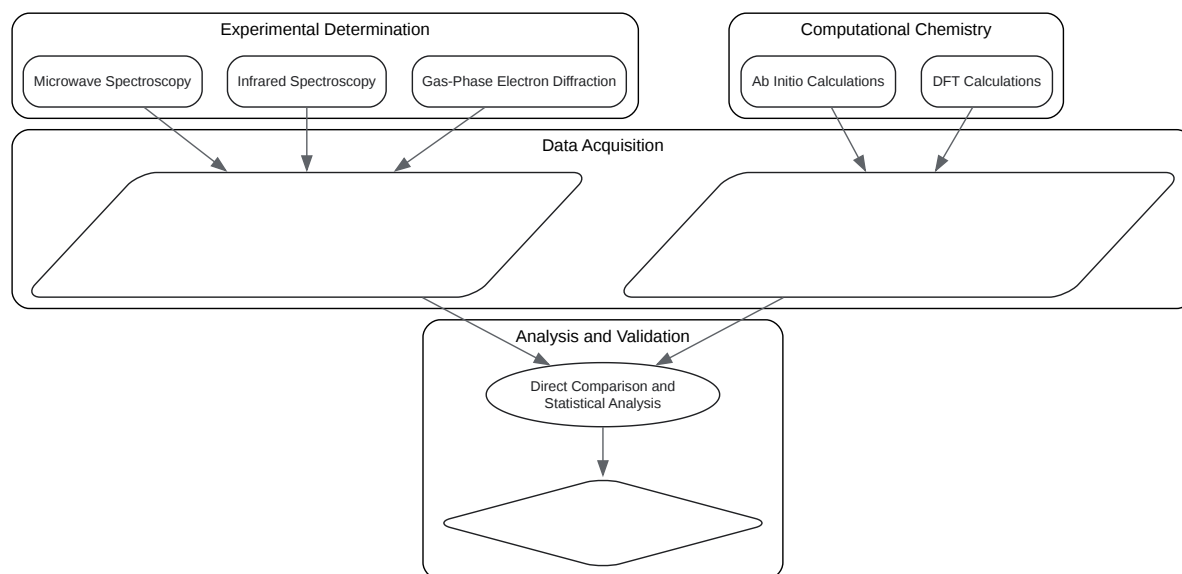
Infrared (IR) spectroscopy probes the vibrational modes of molecules.[8][9] When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational frequencies. For gas-phase measurements, the sample is contained in a gas cell with windows transparent to IR radiation.[10][11] A beam of infrared light is passed through the sample, and the transmitted light is analyzed by a detector.[10] The resulting spectrum shows absorption bands characteristic of the molecule's vibrational modes, such as stretching and bending of chemical bonds.[3]

## Gas-Phase Electron Diffraction

Gas-phase electron diffraction (GED) is a powerful technique for determining the structure of molecules in the gaseous state.[3] A high-energy beam of electrons is fired at a jet of the gaseous sample. The electrons are scattered by the atoms in the molecules, creating a diffraction pattern of concentric rings.[3] The analysis of this diffraction pattern provides information about the internuclear distances within the molecule, allowing for the determination of bond lengths and angles.[2][3]

## Logical Workflow for Validation

The following diagram illustrates the logical workflow for the experimental validation of computed properties of **nitrosyl fluoride**.



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Caption: Workflow for validating computed FNO properties against experimental data.

## Conclusion

The comparison between experimental and computed data for **nitrosyl fluoride** demonstrates a strong correlation, validating the accuracy of modern computational chemistry methods for predicting molecular properties. While experimental techniques provide the benchmark for structural and electronic characterization, computational models offer a powerful and complementary tool for in-depth analysis and prediction. This integrated approach is crucial for advancing our understanding of chemical systems and for the rational design of new molecules and materials.

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